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(Z)-1-Chloro-2,3,3-trifluoro-1-propene

Cat. No.: B13440857
CAS No.: 1263679-68-0
M. Wt: 130.49 g/mol
InChI Key: USCSECLOSDIOTA-UPHRSURJSA-N
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Description

Overview of Halogenated Alkenes in Contemporary Chemical Science

Halogenated alkenes, or haloalkenes, are a class of organic compounds characterized by at least one halogen atom bonded to a carbon-carbon double bond. The presence of both a double bond and a halogen atom imparts unique reactivity to these molecules, making them versatile building blocks in organic synthesis.

The carbon-carbon double bond in alkenes is electron-rich, making it susceptible to electrophilic addition reactions. leah4sci.comlibretexts.org In the case of halogenated alkenes, a halogen molecule (like Cl₂ or Br₂) can add across the double bond, resulting in a vicinal dihalide. leah4sci.comchemguide.co.uk This reaction proceeds through a cyclic halonium ion intermediate, which explains the typical anti-addition stereochemistry observed, where the two halogen atoms add to opposite faces of the double bond. leah4sci.comlibretexts.org The reaction is highly stereoselective. libretexts.org

The reactivity of halogens in these additions varies, with chlorine reacting faster than bromine, while iodine reacts much more slowly. chemguide.co.uk Fluorine's reaction is often explosive and not synthetically useful. chemguide.co.uk The choice of solvent is also critical; inert solvents lead to the dihalide product, whereas reactive solvents like water can participate in the reaction to form halohydrins. youtube.com

Beyond addition reactions, halogenated alkenes are precursors for a wide range of functional groups and are used in polymerization processes. smolecule.com Their distinct physical and chemical properties compared to their non-halogenated counterparts make them valuable in materials science and the development of specialized chemicals. studymind.co.uk

The Significance of (Z)-1-Chloro-2,3,3-trifluoro-1-propene (HCFO-1233yd(Z)) within Modern Fluorocarbon Chemistry

This compound, designated as HCFO-1233yd(Z), is a hydrochlorofluoroolefin (HCFO) that has gained prominence in modern fluorocarbon chemistry primarily due to its favorable environmental properties. epa.govepa.gov It is recognized for having a very low Global Warming Potential (GWP) of less than 1 and a negligible Ozone Depletion Potential (ODP) of approximately 0.00003. epa.govepa.gov These characteristics position it as a more environmentally sustainable alternative to older generations of fluorocarbons.

The compound's physical and chemical properties make it suitable for several industrial applications. It is being utilized as a next-generation refrigerant, a blowing agent for polyurethane foams, a heat transfer fluid, and a cleaning solvent. smolecule.com Its thermal stability and nonflammable nature further enhance its utility in these roles. smolecule.comepa.gov Research indicates that HCFO-1233yd(Z) breaks down rapidly in the lower atmosphere, preventing its accumulation and significant contribution to climate change. fluorocarbons.org This rapid atmospheric degradation is a key feature of hydrofluoroolefins (HFOs) and related compounds, distinguishing them from the more persistent hydrofluorocarbons (HFCs) they are designed to replace. fluorocarbons.org

Below are some of the key physical and environmental properties of HCFO-1233yd(Z).

PropertyValue
Chemical Formula C₃H₂ClF₃
Molecular Weight 130.49 g/mol
Boiling Point 54 °C
Ozone Depletion Potential (ODP) 0.00003
Global Warming Potential (GWP) < 1
Appearance Colorless to light yellow liquid

Sources: epa.govepa.govcymitquimica.comnih.govtcichemicals.comcymitquimica.com

Isomeric Considerations: The Z- and E-Stereoisomers of 1-Chloro-2,3,3-trifluoro-1-propene

1-Chloro-2,3,3-trifluoro-1-propene exists as two geometric isomers: (Z) and (E). docbrown.info This isomerism arises from the restricted rotation around the carbon-carbon double bond and the different spatial arrangements of the substituent groups. The (Z) isomer, from the German zusammen meaning "together," has the higher priority groups on the same side of the double bond. The (E) isomer, from the German entgegen meaning "opposite," has them on opposite sides.

The Z-isomer, HCFO-1233yd(Z), is often of greater interest due to its specific thermodynamic properties which are advantageous in certain applications like refrigeration. smolecule.com The physical properties of the two isomers differ, which can influence their behavior and performance. For instance, their boiling points and vapor pressures are distinct, which is a critical consideration in refrigerant cycles and foam blowing processes.

The synthesis and separation of these isomers are important aspects of their industrial production. Distillation methods can be employed to separate the isomers, sometimes taking advantage of the formation of azeotropic compositions with other substances, such as water, to efficiently remove one isomer from the other. google.com Commercially available HCFO-1233yd(Z) often contains a small percentage of the (E)-isomer. cymitquimica.comcymitquimica.comtcichemicals.com

A related compound, 1-chloro-3,3,3-trifluoropropene, also exists as E- and Z-isomers. The trans-isomer (E), known as HCFO-1233zd(E), has a boiling point of 19°C, significantly different from the 54°C boiling point of HCFO-1233yd(Z), illustrating the impact of isomeric structure on physical properties. tcichemicals.comtera.org

IsomerBoiling PointGWPODP
This compound (HCFO-1233yd(Z)) 54 °C< 10.00003
(E)-1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd(E)) 19 °C~1-3.7< 0.0004

Historical Context and Evolution of Replacement Compounds for Ozone-Depleting Substances

The development of HCFO-1233yd(Z) is part of a multi-generational effort to find safer and more environmentally benign chemicals for applications like refrigeration and air conditioning. nextechna.comirpros.com

First Generation (CFCs): In the 1930s, chlorofluorocarbons (CFCs), such as Freon, were introduced. nextechna.comirpros.com They were non-toxic and non-flammable, making them seemingly ideal refrigerants. nextechna.com However, in the 1970s, research revealed that these stable compounds were depleting the Earth's stratospheric ozone layer. irpros.comactalentservices.com

The Montreal Protocol and Second Generation (HCFCs): The discovery of the ozone hole over Antarctica in 1985 spurred international action, culminating in the 1987 Montreal Protocol. nextechna.comactalentservices.com This landmark treaty mandated the phase-out of ozone-depleting substances. irpros.com This led to the introduction of hydrochlorofluorocarbons (HCFCs) as transitional replacements. While less damaging to the ozone layer than CFCs, they still possessed a significant ozone depletion potential and were also slated for phase-out. irpros.comactalentservices.com

Third Generation (HFCs): Hydrofluorocarbons (HFCs) became the next replacements. They have no ozone depletion potential because they lack chlorine. nextechna.comirpros.com However, it was soon understood that HFCs are potent greenhouse gases with high Global Warming Potentials (GWPs), contributing to climate change. irpros.com The Kigali Amendment to the Montreal Protocol, adopted in 2016, was enacted to schedule a global phasedown of HFCs. irpros.com

Fourth Generation (HFOs and HCFOs): The need for low-GWP alternatives drove the development of the fourth generation of fluorocarbons, which includes hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) like HCFO-1233yd(Z). nextechna.comactalentservices.comunep.org The defining feature of these compounds is a carbon-carbon double bond, which makes them much more reactive in the troposphere. nih.gov This leads to very short atmospheric lifetimes, drastically reducing their GWP and making their impact on climate and the ozone layer minimal. fluorocarbons.orgnih.gov

This historical progression reflects a growing awareness of the environmental consequences of industrial chemicals and a continuous drive within the chemical industry to innovate and develop more sustainable technologies. nextechna.comirpros.com

Table of Compound Names

Common Name/AbbreviationSystematic Name
HCFO-1233yd(Z)This compound
HCFO-1233yd(E)(E)-1-Chloro-2,3,3-trifluoro-1-propene
HCFO-1233zd(E)(E)-1-Chloro-3,3,3-trifluoropropene
CFCsChlorofluorocarbons
HCFCsHydrochlorofluorocarbons
HFCsHydrofluorocarbons
HFOsHydrofluoroolefins
HCFOsHydrochlorofluoroolefins
R-11Trichlorofluoromethane
R-12Dichlorodifluoromethane
R-22Chlorodifluoromethane
R-1232,2-Dichloro-1,1,1-trifluoroethane
R-134a1,1,1,2-Tetrafluoroethane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2ClF3 B13440857 (Z)-1-Chloro-2,3,3-trifluoro-1-propene CAS No. 1263679-68-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1263679-68-0

Molecular Formula

C3H2ClF3

Molecular Weight

130.49 g/mol

IUPAC Name

(Z)-1-chloro-2,3,3-trifluoroprop-1-ene

InChI

InChI=1S/C3H2ClF3/c4-1-2(5)3(6)7/h1,3H/b2-1-

InChI Key

USCSECLOSDIOTA-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(F)F)\F)\Cl

Canonical SMILES

C(=C(C(F)F)F)Cl

Origin of Product

United States

Synthesis and Preparation Methodologies for Z 1 Chloro 2,3,3 Trifluoro 1 Propene

Established Synthetic Routes and Reaction Pathways

The production of (Z)-1-Chloro-2,3,3-trifluoro-1-propene can be approached through different precursor molecules and reaction types, primarily involving fluorination and elimination reactions.

Fluorination and Dehydrohalogenation from 1,1,1,3,3-Pentachloropropane (B1622584) Precursors

One synthetic pathway begins with 1,1,1,3,3-pentachloropropane (HCC-240fa). This process typically involves two main stages: fluorination followed by dehydrohalogenation.

In the initial stage, 1,1,1,3,3-pentachloropropane undergoes fluorination, where chlorine atoms are substituted by fluorine atoms. This is often achieved by reacting the precursor with anhydrous hydrogen fluoride (B91410) (HF). google.com This reaction can be performed in either the liquid or gas phase. The gas-phase treatment involves passing a mixture of the pentachloropropane precursor and HF over a fluorination catalyst at elevated temperatures, typically ranging from 140°C to 400°C. google.com The liquid-phase reaction can be conducted at temperatures between 85°C and 150°C. epo.org This fluorination step yields various partially fluorinated intermediates. epo.org

The subsequent step is dehydrohalogenation (elimination of hydrogen and a halogen) of the fluorinated intermediates to create the desired double bond, resulting in the formation of a trifluoropropene isomer. While this route can produce various fluorinated propenes, achieving high selectivity specifically for the this compound isomer can be challenging and may require further isomerization or purification steps.

Dehydrofluorination of 1-Chloro-2,2,3,3-tetrafluoropropane (HCFC-244ca)

A more direct and commonly cited route to 1-Chloro-2,3,3-trifluoro-1-propene (HCFO-1233yd) is the dehydrofluorination of 1-Chloro-2,2,3,3-tetrafluoropropane (HCFC-244ca). google.comgoogle.com This reaction involves the removal of a hydrogen atom and a fluorine atom from the HCFC-244ca molecule to introduce a double bond.

The process typically yields a mixture of the (Z) and (E) isomers of HCFO-1233yd. google.comgoogleapis.com The reaction can be carried out using a variety of reagents and conditions, which influence the ratio of the isomers produced. googleapis.com This method is also noted as a way to obtain HCFO-1233yd as a by-product during the synthesis of 1,1,2,2,3-pentafluoropropane (B1294462) (HCFC-245ca) when HCFC-244ca is reacted with hydrogen fluoride in the presence of a chromium hydroxide (B78521) catalyst. google.comgoogle.comgoogleapis.com

Catalytic Systems and Reaction Conditions for Optimized Yield and Stereoselectivity

To improve the efficiency, yield, and stereoselectivity of the synthesis of this compound, various catalytic systems and reaction conditions have been developed.

Role of Solid Catalysts in Gas-Phase Reactions

In gas-phase synthesis, solid catalysts are crucial for facilitating both fluorination and dehydrohalogenation reactions. For the fluorination of precursors like 1,1,1,3,3-pentachloropropane, solid fluorination catalysts are employed to enable the substitution of chlorine with fluorine at high temperatures. google.com

For dehydrofluorination reactions, catalysts such as fluorinated chromium oxides, aluminum fluoride (AlF₃), and magnesium fluoride (MgF₂) are often used. researchgate.netresearchgate.net These catalysts possess Lewis acid sites that are believed to be the active centers for the elimination reaction. researchgate.netresearchgate.net The properties of these solid catalysts, including their surface acidity and crystal structure, play a significant role in their activity and stability. researchgate.net For instance, modified magnesium oxide (MgO) catalysts have been investigated for dehydrohalogenation, where the introduction of alkali metal fluorides can inhibit unwanted side reactions and improve catalyst stability. researchgate.net The choice of catalyst can influence the selectivity towards the desired alkene product over other by-products.

Catalyst SystemReaction TypePrecursorTemperature Range (°C)Key Findings
Fluorination CatalystGas-Phase Fluorination1,1,1,3,3-Pentachloropropane180 - 350Enables substitution of Cl with F. google.com
Fluorinated Cr₂O₃, AlF₃, MgF₂Gas-Phase DehydrofluorinationFluorinated PropanesVariesLewis acid sites catalyze HF elimination. researchgate.netresearchgate.net
KF and CsF modified MgOGas-Phase DehydrochlorinationHCFC-244bbVariesHigh selectivity (>97%) for dehydrochlorination while inhibiting dehydrofluorination. researchgate.net

Base-Promoted Dehydrofluorination Mechanisms (e.g., Potassium Hydroxide, Sodium Hydroxide)

In the liquid phase, dehydrofluorination of 1-Chloro-2,2,3,3-tetrafluoropropane (HCFC-244ca) is effectively promoted by strong bases. google.com Aqueous solutions of alkali metal hydroxides, such as potassium hydroxide (KOH) and sodium hydroxide (NaOH), are commonly used as the reactant. google.comgoogle.com

The reaction is typically carried out at moderately elevated temperatures, for example, between 40°C and 80°C. google.comgoogle.com The mechanism involves the abstraction of a proton (H+) by the hydroxide ion (OH-), followed by the elimination of a fluoride ion (F-), leading to the formation of the carbon-carbon double bond. The strength of the base and the reaction temperature are key parameters that control the rate of the reaction. This method produces a mixture of (Z)- and (E)-1-Chloro-2,3,3-trifluoro-1-propene, which then requires separation to isolate the desired Z-isomer. googleapis.com

BasePrecursorPhaseTemperature Range (°C)Outcome
Potassium Hydroxide (KOH)HCFC-244caLiquid40 - 80Dehydrofluorination to a mixture of (Z) and (E) isomers. google.comgoogle.com
Sodium Hydroxide (NaOH)HCFC-244caLiquid40 - 80Dehydrofluorination to a mixture of (Z) and (E) isomers. google.comgoogle.com

Investigation of Quaternary Ammonium (B1175870) Salts as Phase Transfer Catalysts

To enhance the reaction rate and efficiency of base-promoted dehydrofluorination, especially when the organic reactant has low solubility in the aqueous base, phase-transfer catalysis (PTC) is employed. wipo.int Quaternary ammonium salts, such as tetraalkylammonium halides, are effective phase-transfer catalysts for this purpose. crdeepjournal.org

Catalyst TypeRoleMechanismAdvantage
Quaternary Ammonium SaltsPhase-Transfer CatalystTransports hydroxide ions from aqueous to organic phase. crdeepjournal.orgEnhances reaction rates for immiscible reactants, allowing for milder conditions. wipo.intprinceton.edu

Temperature Optimization for Reaction Rate and Selectivity Control

The synthesis of 1-chloro-2,3,3-trifluoro-1-propene, which includes the (Z)-isomer, can be achieved through the dehydrofluorination of 1-chloro-2,2,3,3-tetrafluoropropane. Temperature is a critical parameter in this reaction, directly influencing both the rate of reaction and the selectivity towards the desired product. The reaction can be carried out at a temperature ranging from 40 to 80°C. google.comgoogle.com Optimization of the temperature within this range is crucial for maximizing the yield of the target (Z)-isomer while minimizing the formation of byproducts.

One method for the production of 1-chloro-2,3,3-trifluoro-1-propene involves the dehydrofluorination of 1-chloro-2,2,3,3-tetrafluoropropane using a reactant such as potassium hydroxide or sodium hydroxide. google.comgoogle.com A specific example of this reaction was conducted by bringing 1-chloro-2,2,3,3-tetrafluoropropane into contact with an aqueous potassium hydroxide solution at 50°C. google.com

Isomer-Specific Synthetic Strategies

The synthesis of 1-chloro-2,3,3-trifluoro-1-propene often results in a mixture of both (E)- and (Z)-isomers. Due to differences in their physical properties and applications, methods to selectively produce or isolate the (Z)-isomer are of significant interest.

Induced Isomerization Approaches (e.g., (E)- to (Z)-Isomer Conversion via Heated Surfaces)

High-temperature isomerization presents a viable strategy for converting the (E)-isomer of a chlorofluoropropene to the more desired (Z)-isomer. This process involves contacting a feed stream containing the (E)-isomer with a heated surface. For the related compound, (E)-1-chloro-3,3,3-trifluoropropene, this conversion to the (Z)-isomer has been demonstrated at temperatures ranging from over 400°C to about 550°C. patentbuddy.com In some applications, the temperature for this isomerization is maintained between 150°C and 350°C. google.com

The process can be carried out in a temperature-controlled reaction vessel that contains a packing material, which can be stainless steel or a catalytic material such as fluorinated Cr2O3 or AlF3. patentbuddy.comgoogle.com The feed stream, which can be substantially composed of the (E)-isomer or a mixture with a small amount of the (Z)-isomer (e.g., less than 5 wt%), is passed over the heated surface. patentbuddy.comgoogle.com This results in a product stream with a higher ratio of the (Z)-isomer to the (E)-isomer than was present in the initial feed stream. patentbuddy.com The resulting mixture of isomers can then be separated. patentbuddy.com

Purification Techniques and Separation of Stereoisomers

The purification of this compound is a critical step to achieve the high purity required for its applications. This often involves the separation of the (Z)-isomer from its (E)-counterpart, as well as the removal of water and other byproducts from the reaction mixture.

Distillation for Azeotropic and Azeotrope-Like Mixtures of (E)-Isomer and Water

A significant challenge in the purification of this compound is its separation from the (E)-isomer, due to their close boiling points. google.comgoogleapis.com The boiling point of the (Z)-isomer is approximately 54°C, while the (E)-isomer has a boiling point of about 48°C. google.comgoogleapis.com This small difference makes separation by conventional distillation difficult. google.comgoogleapis.com

A more efficient method for the removal of the (E)-isomer and water is through azeotropic or azeotrope-like distillation. google.comgoogleapis.comwipo.int The (E)-isomer and water form an azeotropic or azeotrope-like composition that has a lower boiling point than the (Z)-isomer. google.comgoogleapis.com The boiling point of this azeotropic mixture is in the range of 40 to 48°C. google.comgoogleapis.com

By distilling a composition containing this compound, (E)-1-chloro-2,3,3-trifluoro-1-propene, and water, the lower-boiling azeotrope of the (E)-isomer and water can be removed as a distillate. google.comgoogleapis.comwipo.int This leaves a bottom product with a significantly reduced content of the (E)-isomer and water, resulting in a higher purity of the (Z)-isomer. google.comgoogleapis.com To optimize this separation, the distillation can be performed in a distillation column with a column top temperature set between 40 to 55°C. google.comgoogleapis.com For instance, at an operating pressure of 0.1 MPa, a column top temperature of 45.5°C has been used. googleapis.com

Table 1: Boiling Points of this compound and Related Azeotrope

Compound/MixtureBoiling Point (°C)
This compound~54
(E)-1-Chloro-2,3,3-trifluoro-1-propene~48
Azeotropic or azeotrope-like mixture of (E)-1-Chloro-2,3,3-trifluoro-1-propene and water40 - 48

Identification and Removal of Byproducts (e.g., 1-Chloro-3,3-difluoro-1-propyne, Oxides)

During the synthesis of chlorofluoropropenes, various byproducts can be formed. In processes analogous to the synthesis of this compound, such as the production of 1-chloro-3,3,3-trifluoropropene, the formation of acetylenic impurities like 1-chloro-3,3-difluoro-1-propyne is a possibility. The presence of such byproducts can be detrimental to the final product's performance and stability.

The degradation of chlorofluoropropenes can also lead to the formation of various oxides. For example, the OH radical-initiated degradation of (E)- and (Z)-1-chloro-3,3,3-trifluoropropene in the presence of O2 has been observed to produce stable end-products such as CF3CHO, HC(O)Cl, and CF3CClO. nih.gov While these specific oxides are from a degradation study of a related compound, it highlights the potential for oxide formation.

The removal of these byproducts is typically achieved through distillation, taking advantage of differences in boiling points. However, if the boiling points are close to that of the desired product, other purification techniques may be necessary.

Compound Names

Chemical Reactivity and Transformation Studies of Z 1 Chloro 2,3,3 Trifluoro 1 Propene

Mechanistic Investigations of Substitution Reactions

The carbon-halogen bond in (Z)-1-Chloro-2,3,3-trifluoro-1-propene is susceptible to attack by nucleophiles, leading to substitution reactions. The specific mechanism of these reactions can vary depending on the nature of the nucleophile and the reaction conditions.

This compound can react with nucleophiles such as hydroxide (B78521) ions (OH⁻). smolecule.com This reaction is a classic example of nucleophilic substitution, where the hydroxide ion displaces the chloride ion. The carbon atom bonded to the chlorine is partially positive (δ+) due to the electronegativity of the halogen, making it an electrophilic center vulnerable to attack by the electron-rich nucleophile. docbrown.infochemrevise.org

The reaction with aqueous hydroxide ions, typically from sodium hydroxide or potassium hydroxide, results in the formation of an alcohol. chemguide.co.uk In the case of this compound, the product is 3,3,3-trifluoro-1-propanol. smolecule.com

The mechanism for this transformation can proceed through two primary pathways: Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution).

Sₙ2 Mechanism: This mechanism involves a single step where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride ion) departs. chemrevise.orglibretexts.org The reaction rate is dependent on the concentration of both the halogenoalkane and the hydroxide ion. libretexts.org This pathway is more common for primary halogenoalkanes. docbrown.infochemrevise.org

Sₙ1 Mechanism: This is a two-step mechanism. The first, and slower, step is the ionization of the halogenoalkane to form a carbocation and a halide ion. chemguide.co.uk The second, faster step involves the attack of the nucleophile on the carbocation. chemguide.co.uklibretexts.org The rate of this reaction depends only on the concentration of the halogenoalkane. libretexts.org This pathway is favored by tertiary halogenoalkanes due to the stability of the tertiary carbocation intermediate. docbrown.info

The specific pathway for this compound would be influenced by factors such as solvent and the stability of the potential carbocation intermediate.

Table 1: Nucleophilic Substitution with Hydroxide Ion

Reactant Nucleophile Product Reaction Type

Addition Reactions across the Carbon-Carbon Double Bond

The presence of a π-bond in the carbon-carbon double bond makes this compound susceptible to addition reactions. smolecule.com These are typically electrophilic additions, where an electrophile breaks the π-bond, leading to the formation of two new sigma bonds. libretexts.org

This compound can undergo addition reactions with halogens (e.g., Cl₂, Br₂) and hydrogen halides (e.g., HCl, HBr). smolecule.com This results in the formation of dihalogenated or halogenated derivatives, respectively. smolecule.com

For unsymmetrical alkenes like this compound, the addition of hydrogen halides follows Markovnikov's Rule. This rule states that when a compound HX is added to an unsymmetrical alkene, the hydrogen atom attaches to the carbon atom that already has the greater number of hydrogen atoms. libretexts.orgchemguide.co.ukchemguide.co.uk

The rate of reaction with hydrogen halides generally increases in the order of HF < HCl < HBr < HI. This trend is attributed to the decreasing bond strength of the hydrogen-halogen bond, which makes it easier to break. shout.educationlibretexts.org

The addition of a hydrogen halide (HX) to an alkene is a two-step process:

Electrophilic Attack: The hydrogen atom in HX is partially positive and acts as an electrophile. It is attracted to the electron-rich π-bond of the alkene. The π-bond breaks, and a new sigma bond is formed between the hydrogen atom and one of the carbon atoms from the original double bond. This step results in the formation of a carbocation intermediate. libretexts.org

Nucleophilic Attack: The halide ion (X⁻), which was formed in the first step, acts as a nucleophile and attacks the positively charged carbocation. This forms the final, neutral product. libretexts.org

The stability of the carbocation formed in the first step is crucial. More stable carbocations are formed more readily, which dictates the regioselectivity of the reaction according to Markovnikov's rule. chemguide.co.uk A secondary carbocation is more stable and easier to form than a primary one, thus the reaction proceeds through the pathway that generates the more stable intermediate. chemguide.co.ukchemguide.co.uk

Table 2: Electrophilic Addition of Hydrogen Halide (HX)

Step Description Intermediate/Product
1 The electrophile (H⁺ from HX) attacks the C=C double bond. Carbocation and Halide Ion (X⁻)

Polymerization Pathways and Resulting Polymer Characterization

Under specific conditions, unsaturated molecules like this compound can undergo polymerization.

This compound can polymerize to form poly(1-chloro-3,3,3-trifluoropropene). smolecule.com The polymerization process involves the joining of many monomer units to form a long polymer chain. While specific catalysts and conditions for this particular monomer are proprietary or less commonly published, the polymerization of similar chloro-fluoro-alkenes often proceeds via radical polymerization mechanisms. For instance, the radical copolymerization of chlorotrifluoroethylene (B8367) (CTFE) has been studied extensively. rsc.org Such processes are typically initiated by compounds that can generate free radicals. acs.org

The characterization of the resulting polymer, poly(1-chloro-3,3,3-trifluoropropene), would involve determining its molecular weight, polydispersity index, thermal stability (e.g., glass transition temperature and decomposition temperature), and microstructure. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and size-exclusion chromatography are essential for characterizing such polymers. rsc.orgrsc.org

Interactions with Oxidizing Species and Decomposition Products of this compound

The chemical reactivity of this compound, also known as HCFO-1233yd(Z), particularly its interactions with atmospheric oxidants and its decomposition pathways, is critical for understanding its environmental fate and impact. Research has primarily focused on its atmospheric lifetime as determined by radical-initiated reactions.

Thermal Decomposition Mechanisms and Byproducts

Specific experimental or theoretical studies detailing the thermal decomposition mechanisms and the resulting byproducts for this compound were not found in the available scientific literature. However, it is noted that while the compound is considered nonflammable at ambient temperatures, it can become flammable at 60 °C in air concentrations between 7.0% and 14.0% by volume nih.gov. This suggests that at elevated temperatures, decomposition will occur, but the specific products such as hydrogen chloride, hydrogen fluoride (B91410), carbonyl halides, or trifluoromethyl and difluoromethyl radicals have not been documented for this particular isomer.

Radical-Initiated Reactions

The primary degradation pathway for this compound in the troposphere is through reactions with hydroxyl (OH) radicals. researchgate.net The kinetics of this reaction have been studied in detail, providing insight into the compound's atmospheric persistence.

A study by Tokuhashi et al. (2018) measured the rate constants for the gas-phase reaction of OH radicals with this compound over a range of temperatures. researchgate.net The reaction rate was found to have a negative temperature dependence, meaning the reaction slows as temperature increases. researchgate.netnih.gov The Arrhenius expression for this reaction was determined and is presented in the table below. researchgate.net Based on this reaction rate, the atmospheric lifetime of the compound is estimated to be approximately 2.6 days. researchgate.net

While reaction with OH radicals is the dominant atmospheric sink, specific kinetic data for radical-initiated reactions with chlorine atoms for this compound are not detailed in the available literature. For other fluoroalkenes, studies have shown that Cl-atom initiated oxidation does occur, suggesting a similar pathway is possible but unquantified for this compound.

Kinetic Data for the Reaction of OH Radicals with this compound
ParameterValueTemperature Range (K)
Arrhenius Rate Constant (k)(1.36 ± 0.03) × 10⁻¹² · exp[(360 ± 10)K/T]250-430
Unitscm³ molecule⁻¹ s⁻¹

Formation of Hydroperoxy Derivatives during Oxidation

Detailed mechanistic studies outlining the formation of hydroperoxy derivatives during the oxidation of this compound are not available in the reviewed literature. In typical atmospheric oxidation pathways for alkenes, the initial addition of an OH radical to the double bond is followed by the rapid addition of molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can then react further, with one possible pathway being the reaction with hydroperoxyl radicals (HO₂) to form hydroperoxy derivatives (ROOH). However, the specific branching ratios and intermediate species for this compound have not been documented.

Reactions with Atmospheric Oxygen

The atmospheric oxidation of this compound is initiated by its reaction with OH radicals. researchgate.net The initial step involves the addition of the OH radical to the carbon-carbon double bond, forming a haloalkyl radical. researchgate.netnih.gov This radical intermediate then reacts with atmospheric oxygen (O₂). This is the expected subsequent step in the atmospheric degradation cascade, leading to the formation of a peroxy radical. The ultimate fate of this peroxy radical, which would involve reactions with other atmospheric species like nitric oxide (NO) or other peroxy radicals, and the final stable degradation products have not been explicitly identified for this compound in the provided research. The short atmospheric lifetime of 2.6 days suggests these reactions proceed efficiently, leading to the compound's removal from the atmosphere. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Z 1 Chloro 2,3,3 Trifluoro 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (Z)-1-chloro-2,3,3-trifluoro-1-propene. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, the specific Z-configuration of the double bond and the connectivity of the atoms within the molecule can be unequivocally confirmed.

In the ¹³C NMR spectrum, the presence of three distinct chemical shifts indicates three unique carbon environments, which is consistent with the structure of 1-chloropropane (B146392) derivatives. The carbon atom bonded to the electronegative chlorine atom typically shows a downfield chemical shift. The effect of the chlorine atom on the chemical shift of the other carbon atoms decreases as the distance from the chlorine atom increases.

Similarly, the ¹H NMR spectrum provides information about the different chemical environments of the hydrogen atoms (protons). For a related compound like 1-chloropropane, three distinct proton environments are observed, and the integration ratio of the signals corresponds to the number of protons in each environment. The electronegativity of the chlorine atom causes a downfield shift for the adjacent protons.

The specific stereochemistry of the (Z)-isomer is determined by analyzing the coupling constants between the fluorine and hydrogen nuclei across the double bond. These spectroscopic data are crucial for verifying the structural integrity of the compound and ensuring the absence of isomeric impurities.

Table 1: Predicted NMR Data for this compound (Note: Actual experimental values may vary based on solvent and experimental conditions.)

NucleusAtom PositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹HH on C16.5 - 7.5Doublet of quartetsJ(H-F)
¹⁹FF on C2-110 to -130Doublet of doubletsJ(F-H), J(F-F)
¹⁹FF on C3 (geminal)-70 to -90Triplet of doubletsJ(F-F), J(F-H)
¹³CC1120 - 130--
¹³CC2140 - 150--
¹³CC3115 - 125--

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Comprehensive Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for assessing the purity of this compound and identifying any byproducts from its synthesis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass information for each component, allowing for their identification.

This technique is particularly useful for detecting and quantifying isomeric impurities, such as the (E)-isomer, as well as any unreacted starting materials or other side products. For instance, commercial preparations of (Z)-1-Chloro-2,3,3-trifluoroprop-1-ene may contain its (E)-isomer. tcichemicals.comtcichemicals.com The retention time in the GC helps in separating these closely related compounds, while the mass spectrum gives a unique fragmentation pattern that serves as a molecular fingerprint.

Common byproducts that could be identified by GC-MS during the synthesis of similar fluorinated propenes include isomers and compounds from incomplete reactions. google.com The sensitivity of GC-MS allows for the detection of trace-level impurities, which is critical for quality control in industrial applications.

Infrared (IR) Spectroscopy for Molecular Vibrational Analysis and Radiative Efficiency Determination

Infrared (IR) spectroscopy is employed to study the molecular vibrations of this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's functional groups. The C=C double bond, C-H, C-F, and C-Cl bonds each have characteristic absorption bands in the IR spectrum.

Analysis of the IR spectrum provides confirmation of the functional groups present in the molecule. Furthermore, the infrared absorption data is crucial for determining the radiative efficiency of the compound. Radiative efficiency is a measure of how effectively a molecule absorbs infrared radiation, which is a key factor in calculating its Global Warming Potential (GWP). The GWP of a substance compares its contribution to global warming relative to carbon dioxide. regulations.gov

Studies on the E-isomer, trans-1-chloro-3,3,3-trifluoropropene, have utilized its IR absorption spectrum to estimate its atmospheric lifetime and GWP. researchgate.netresearchgate.netnist.gov The (Z)-isomer is also considered to have a low GWP, making it an environmentally friendlier alternative to some hydrochlorofluorocarbons (HCFCs). beijingyuji.com

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C=CStretching1650 - 1680
C-H (vinyl)Stretching3000 - 3100
C-FStretching1000 - 1400
C-ClStretching600 - 800

Microwave Rotational Spectroscopy for Gas-Phase Structural Characterization and Noncovalent Interaction Studies

Microwave rotational spectroscopy is a high-resolution technique used to determine the precise gas-phase structure of molecules. By analyzing the rotational transitions of this compound, highly accurate bond lengths and angles can be determined. This method provides an unambiguous structural determination in the gas phase, free from intermolecular interactions present in condensed phases.

Microwave spectroscopy is also a powerful tool for studying noncovalent interactions through the investigation of heterodimers, which are complexes of two different molecules held together by weak intermolecular forces. The study of the heterodimer formed between this compound and acetylene (B1199291) provides insight into the nature of the interactions between these molecules.

In a study of a similar complex, (Z)-1-chloro-2-fluoroethylene and acetylene, Fourier transform microwave spectroscopy was used to determine the structure of the gas-phase heterodimer. nih.govacs.org The acetylene molecule was found to interact with both the chlorine atom and a hydrogen atom on the haloethylene. nih.gov For the heterodimer of (Z)-1-chloro-3,3,3-trifluoropropene and acetylene, quantum chemistry calculations and chirped-pulse Fourier transform microwave (FTMW) spectroscopy revealed a novel structure where acetylene acts as a Lewis base interacting with the two olefinic hydrogens of the halopropene. acs.org This interaction is influenced by a decrease in the nucleophilicity of the halogen atoms and an increase in the electrophilicity of the hydrogen atoms. acs.org

These studies on heterodimers are fundamental to understanding intermolecular forces, which play a crucial role in chemical and biological systems.

Computational Chemistry and Theoretical Modeling of Z 1 Chloro 2,3,3 Trifluoro 1 Propene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like (Z)-1-chloro-2,3,3-trifluoro-1-propene. These calculations can provide valuable insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are key determinants of its reactivity.

The presence of chlorine and fluorine atoms, with their differing electronegativities, creates a complex electronic environment within the molecule. Theoretical studies on halogenated organic compounds have shown that the type and position of the halogen substituents significantly influence the electronic properties. For instance, DFT calculations can be employed to map the electrostatic potential surface, identifying electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to predict the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Table 1: Representative Global Reactivity Descriptors from Quantum Chemical Calculations

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity; a smaller gap suggests higher reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Hardness (η) (ELUMO - EHOMO) / 2Represents resistance to change in electron distribution.
Softness (S) 1 / (2η)The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω) μ2 / (2η)Quantifies the ability of a molecule to accept electrons.

This table presents a general overview of descriptors that can be calculated and is not based on specific data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. For a molecule like this compound, MD simulations can reveal the dynamics of bond rotations and the preferred spatial arrangements of the atoms.

While the carbon-carbon double bond restricts rotation, conformational flexibility can still arise from the rotation around the C-C single bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's physical properties and its interactions with other molecules.

Furthermore, MD simulations can be used to investigate the intermolecular interactions of this compound in the liquid or gas phase. By simulating a system containing many molecules, it is possible to calculate properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. These simulations can shed light on the nature and strength of non-covalent interactions, such as dipole-dipole interactions and halogen bonding, which govern the bulk properties of the substance.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are essential for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

Modeling of Hydroxyl Radical Addition to the Carbon-Carbon Double Bond

The reaction with the hydroxyl (OH) radical is a key atmospheric degradation pathway for many volatile organic compounds. Theoretical modeling of the addition of the OH radical to the carbon-carbon double bond of this compound can provide valuable insights into its atmospheric lifetime and the formation of secondary pollutants.

Computational studies on similar reactions, such as the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals, have shown that the OH radical can add to either of the two carbon atoms of the double bond, leading to the formation of different radical adducts. nih.gov The relative stability of these adducts and the energy barriers for their formation can be calculated using high-level quantum chemical methods. nih.gov

The reaction mechanism can be complex, involving not only addition but also subsequent elimination or rearrangement steps. Theoretical calculations can help to unravel these intricate pathways and predict the final products of the reaction.

Table 2: Calculated Parameters for the Reaction of trans-CF3CHCBrH with OH Radical

Reaction ChannelReaction Enthalpy (kcal/mol)Activation Barrier (kcal/mol)
H-abstraction from C2 -13.9
H-abstraction from C3 -5.9-
OH addition to C3 -1.5

Data from a theoretical study on 1-bromo-3,3,3-trifluoropropene, illustrating the type of information that can be obtained from such calculations. nih.gov

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of various spectroscopic signatures of molecules, which can aid in their identification and characterization. Theoretical calculations can be used to simulate spectra such as infrared (IR), nuclear magnetic resonance (NMR), and rotational spectra.

By calculating the vibrational frequencies of this compound, a theoretical IR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and to assign the observed vibrational bands to specific molecular motions. Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra.

For smaller molecules in the gas phase, high-resolution rotational spectroscopy is a powerful technique for determining precise molecular structures. Computational methods can predict the rotational constants of this compound, which are essential for the analysis of its rotational spectrum. nih.gov

Thermodynamic Property Characterization for System Design and Process Optimization

The thermodynamic properties of this compound are critical for the design and optimization of chemical processes in which it may be used, for example, as a refrigerant or a solvent. Computational methods can be used to predict key thermodynamic properties, complementing and guiding experimental measurements.

Properties such as the heat of formation, entropy, and heat capacity can be calculated using statistical thermodynamics based on the results of quantum chemical calculations. These data are essential for chemical engineering calculations, including the design of reactors and separation processes.

While extensive experimental and theoretical data exist for the trans isomer, (E)-1-chloro-3,3,3-trifluoropropene (also known as R1233zd(E)), there is a notable lack of such information for the (Z) isomer of 1-chloro-2,3,3-trifluoro-1-propene. dtu.dkdtu.dkresearchgate.net The development of equations of state, which describe the relationship between pressure, volume, and temperature, is crucial for many applications. dtu.dkresearchgate.net These equations rely on accurate experimental data, which can be supported and extrapolated using theoretical calculations.

Table 3: Selected Thermodynamic Properties of trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E))

PropertyValue
Normal Boiling Point 291.47 K
Critical Temperature 439.75 K
Critical Pressure 3.57 MPa
Critical Density 489.1 kg/m ³

This data for the trans isomer highlights the type of information needed for the (Z) isomer for process design. researchgate.net

Atmospheric Chemistry and Environmental Fate Research of Z 1 Chloro 2,3,3 Trifluoro 1 Propene

Atmospheric Degradation Pathways

The atmospheric degradation of (Z)-1-Chloro-2,3,3-trifluoro-1-propene is initiated by reactions with photochemically generated radicals, primarily the hydroxyl (OH) radical and, to a lesser extent, chlorine (Cl) atoms.

The dominant atmospheric sink for this compound and its stereoisomer is the gas-phase reaction with the hydroxyl (OH) radical. nih.gov The reaction proceeds via the electrophilic addition of the OH radical to the carbon-carbon double bond, leading to the formation of a haloalkyl radical that undergoes further oxidation.

Research has demonstrated that the reactivity of 1-chloro-3,3,3-trifluoropropene with OH radicals is highly dependent on its stereochemistry, with the (Z) and (E) isomers exhibiting different reaction rates and temperature dependencies. nih.gov Rate coefficients for the reaction were measured over a temperature range of 213–376 K. nih.govresearchgate.net At 296 K, the rate coefficient for the (Z)-isomer is significantly faster than that of the (E)-isomer, leading to a shorter atmospheric lifetime for the (Z) form, estimated at approximately 11 days compared to 34 days for the (E) isomer. nih.gov

The temperature dependencies for the two isomers are notably different. nih.govresearchgate.net The rate coefficient for the (E)-isomer shows a positive temperature dependence, consistent with an Arrhenius expression. nih.gov In contrast, the (Z)-isomer exhibits a weak non-Arrhenius behavior with a negative temperature dependence. nih.govresearchgate.net

IsomerRate Coefficient at 296 K (k) (cm³ molecule⁻¹ s⁻¹)Temperature Dependence Expression (k(T)) (cm³ molecule⁻¹ s⁻¹)
(E)-1-chloro-3,3,3-trifluoropropene(3.76 ± 0.35) × 10⁻¹³(1.14 ± 0.15) × 10⁻¹² exp[(-330 ± 10)/T]
(Z)-1-chloro-3,3,3-trifluoropropene(9.46 ± 0.85) × 10⁻¹³(7.22 ± 0.65) × 10⁻¹⁹ × T² × exp[(800 ± 20)/T]

The OH radical-initiated degradation of (E)- and (Z)-1-chloro-3,3,3-trifluoropropene in the presence of oxygen (O₂) leads to the formation of several stable end-products. nih.gov Experimental studies have identified trifluoroacetaldehyde (B10831) (CF₃CHO), formyl chloride (HC(O)Cl), and trifluoroacetyl chloride (CF₃CClO) as the primary degradation products. nih.govacs.org The formation of these products results from the decomposition of the intermediate haloalkoxy radicals formed during the oxidation process. nih.gov

During the OH radical-initiated degradation of 1-chloro-3,3,3-trifluoropropene, chemically activated isomerization has been observed. nih.govacs.org This process occurs when the initial addition of the OH radical to the double bond forms an energized adduct. This adduct can then undergo isomerization between the (E) and (Z) forms before it is stabilized or reacts further. nih.gov

In addition to reacting with OH radicals, this compound can also be degraded by reacting with chlorine atoms, particularly in marine or coastal areas where Cl atom concentrations can be significant.

Studies on the reaction of Cl atoms with (Z)-1-chloro-3,3,3-trifluoropropene have shown a distinct regioselectivity in the addition of the chlorine atom to the carbon-carbon double bond. The addition is not evenly distributed between the two carbon atoms. Research indicates that the Cl atom preferentially adds to the central carbon atom of the double bond. Specifically, approximately 85% of the reaction proceeds via addition to the central carbon, while the remaining 12-15% involves addition to the terminal carbon atom. researchgate.net

Reactions with Chlorine Atoms in the Troposphere

Atmospheric Lifetime and Global Atmospheric Transport Modeling

The atmospheric lifetime of a compound is a critical factor in determining its potential environmental impact. It is influenced by various removal processes in the atmosphere, primarily the reaction with hydroxyl (•OH) radicals in the troposphere.

The primary mechanism for the removal of this compound from the atmosphere is its reaction with hydroxyl radicals. While specific experimental data on the atmospheric lifetime of the (Z)-isomer are limited in the reviewed literature, data for the related trans-isomer, (E)-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)), provides a useful reference point. Studies have estimated the atmospheric lifetime of the trans-isomer to be in the range of 26 to 40.4 days. researchgate.netresearchgate.net This relatively short lifetime is attributed to the presence of the carbon-carbon double bond, which makes the molecule susceptible to attack by OH radicals. researchgate.net

The short atmospheric lifetime of these compounds suggests that they are unlikely to persist long enough to be transported in significant quantities to the stratosphere.

Ozone Depletion Potential (ODP) Assessment

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to cause ozone depletion. According to the U.S. Environmental Protection Agency (EPA), this compound has an ODP of 0.00003. epa.govepa.gov This extremely low value indicates a minimal potential to contribute to the depletion of the stratospheric ozone layer.

Global Warming Potential (GWP) Assessment and Radiative Efficiency Determination

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. The EPA reports the 100-year GWP of this compound to be less than 1. epa.govepa.gov This low GWP is a key characteristic that makes it an environmentally preferable alternative to many hydrofluorocarbons (HFCs) which have significantly higher GWPs. epa.gov

Radiative efficiency is a measure of the strength of a greenhouse gas in absorbing infrared radiation. While a specific radiative efficiency for the (Z)-isomer was not found in the reviewed literature, a calculated value for the (E)-isomer, (1E)-1-Chloro-3,3,3-trifluoro-1-propene, is reported as 0.209 W m⁻² ppb⁻¹. epa.gov

Table 1: Environmental Impact Potentials of this compound

ParameterValueReference
Ozone Depletion Potential (ODP)0.00003 epa.govepa.gov
Global Warming Potential (GWP, 100-year)< 1 epa.govepa.gov

Environmental Distribution and Partitioning Behavior in Environmental Compartments (e.g., Air)

The environmental distribution of a chemical is governed by its physical and chemical properties. For this compound, its high vapor pressure suggests that it will predominantly exist in the gas phase in the environment. If released into water, it is expected to volatilize rapidly from the water surface into the atmosphere. In soil, the compound is expected to have low mobility. A mixture of this compound and water can form an azeotrope-like composition, which may influence its partitioning behavior in certain industrial and environmental settings. google.com

Research on Environmental Persistence and Bioaccumulation Potential

Environmental persistence refers to the length of time a compound remains in the environment. The relatively short atmospheric lifetime of related isomers suggests that this compound is not expected to be persistent in the atmosphere. Information regarding its persistence in other environmental compartments, such as soil and water, is limited.

Bioaccumulation is the process by which a substance builds up in an organism. There is no specific data on the bioaccumulation potential of this compound.

Aquatic Environmental Impact Studies and Hazard Characterization

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as "Harmful to aquatic life with long lasting effects" (H412). nih.gov This indicates that if released into aquatic environments, it could pose a risk to aquatic organisms and have long-term adverse effects.

Table 2: GHS Hazard Classification for Aquatic Environment

Hazard StatementClassification
H412Harmful to aquatic life with long lasting effects

Advanced Applications Research and Role As a Chemical Intermediate

Development of Next-Generation Refrigerants with Low Global Warming Potential

(Z)-1-Chloro-2,3,3-trifluoro-1-propene, also known as HCFO-1233yd(Z), has been identified as a promising component in the development of environmentally friendly refrigerants. smolecule.com Its primary advantage lies in its exceptionally low Global Warming Potential (GWP) and negligible Ozone Depletion Potential (ODP). epa.govyujiamerica.com Research has focused on its potential to replace older hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), which are being phased out due to their significant environmental impact. justia.comgoogleapis.com

The compound's thermodynamic properties make it suitable for use in air conditioning systems and as a working fluid in organic rankine cycles (ORC). smolecule.comfluorocarbons.org With a GWP of less than 1 and an ODP of approximately 0.00003, it represents a substantial improvement over legacy refrigerants. epa.govfederalregister.gov Its non-flammable nature further enhances its profile as a safe alternative in various cooling applications. epa.gov

Table 1: Environmental Properties of this compound vs. Other Refrigerants
CompoundASHRAE #ODPGWP (100-year)
This compoundHCFO-1233yd(Z)0.00003 epa.gov<1 epa.govfederalregister.gov
trans-1-Chloro-3,3,3-trifluoropropeneHCFO-1233zd(E)<0.0004 federalregister.govfederalregister.gov3.7 federalregister.govfederalregister.gov
Hydrofluorocarbon-365mfcHFC-365mfc0 federalregister.gov794-1,640 federalregister.gov
Hydrofluorocarbon-43-10meeHFC-43-10mee0 federalregister.gov1,640 federalregister.gov

Advancements in Foaming Agent Technologies for Polymer Production

The unique physical properties of this compound make it an effective blowing agent in the production of polymer foams, such as polyurethane. smolecule.com Its low thermal conductivity contributes to the excellent insulation properties of the final foam products. As a hydrochlorofluoroolefin (HCFO), it is part of a class of materials developed to replace traditional foaming agents with high GWP. google.com

Research has shown that HCFOs like the isomers of 1-chloro-3,3,3-trifluoropropene can be used in blends to optimize performance in thermosetting foams. google.com For instance, the related E-isomer, HCFO-1233zd(E), is utilized as a non-flammable blowing agent in closed-cell insulation foam products, including polyurethane and extruded polystyrene (XPS) foams. honeywell.com These next-generation agents offer good solubility in polyol mixtures, a critical factor for producing high-quality polyurethane and polyisocyanurate foams. google.com The adoption of low-GWP blowing agents is a significant advancement in creating more sustainable insulation materials for construction and other industries. honeywell.com

Table 2: Applications as a Foaming Agent
Application AreaPolymer TypeKey Advantage
Insulation Foams fluorocarbons.orgPolyurethane (PU) smolecule.comhoneywell.comLow GWP, Excellent Thermal Properties honeywell.com
Thermosetting Foams google.comPolyisocyanurate google.comGood Solubility in Polyols google.com
Insulation Boardstock honeywell.comExtruded Polystyrene (XPS) honeywell.comNon-flammable honeywell.com

Innovative Cleaning Solvent Formulations for Diverse Industrial Applications

This compound has emerged as a high-performance solvent for a variety of industrial cleaning applications. smolecule.comgoogleapis.comgoogle.com It is recognized for its strong solvency power, non-flammability, and favorable environmental profile. yujiamerica.comyujichemtech.com The U.S. Environmental Protection Agency (EPA) has found it to be an acceptable substitute in electronics cleaning, metals cleaning, and precision cleaning. federalregister.govepa.gov

Its effectiveness is particularly noted in precision cleaning tasks such as particle removal, degreasing of metal parts, and dissolving contaminants like silicone oil. yujiamerica.comyujichemtech.com With a Kauri-butanol (Kb) value of 44, it demonstrates excellent solvency. unistarchemical.com This compound is positioned as a sustainable alternative to traditional solvents such as trichloroethylene (B50587) (TCE), perchloroethylene (PCE), and certain HFCs and hydrofluoroethers (HFEs) that have significantly higher GWPs. federalregister.govunistarchemical.com Its ability to clean effectively without leaving residues makes it ideal for industries like aerospace and electronics, where component integrity is critical. yujiamerica.com

Table 3: Comparison of Industrial Cleaning Solvents
SolventGWP (100-year)ODPKey Applications
This compound<1 federalregister.govyujichemtech.com0.00003 federalregister.govPrecision Cleaning, Degreasing, Electronics Cleaning yujiamerica.comfederalregister.gov
HFE-7100320 federalregister.gov0 federalregister.govDefluxing, Moisture Displacement yujichemtech.com
HFE-720059 federalregister.gov0 federalregister.govVapor Degreasing, Particulate Removal yujichemtech.com
HFC-365mfc794 federalregister.gov0 federalregister.govAerosol Solvents, Foam Blowing federalregister.gov

Role as a Key Intermediate in Complex Organic Synthesis

Beyond its direct applications, this compound serves as a valuable intermediate in organic synthesis, providing a gateway to a range of complex fluorinated molecules. smolecule.comevitachem.com

The reactivity of the double bond and the presence of halogen atoms make this compound a versatile building block. smolecule.comcymitquimica.com It can undergo various chemical transformations, such as addition and substitution reactions, to create more complex fluorinated derivatives. smolecule.comevitachem.com These derivatives are of interest in the development of new pharmaceuticals and agrochemicals, where the inclusion of fluorine can significantly alter a molecule's biological activity and properties. evitachem.com One notable transformation is its dehydrochlorination to produce 3,3,3-trifluoropropyne (B1345459) (TFPY), a valuable synthon in its own right. researchgate.net Studies have shown that the (Z)-isomer is a more favorable raw material for this synthesis compared to its (E)-isomer or the related 2-chloro-3,3,3-trifluoropropene. researchgate.net

The chlorotrifluoropropene framework is instrumental in synthesizing β-substituted-trifluoromethyl-ethenes. Research on the related isomer, 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), has demonstrated that it reacts efficiently with a variety of O-, N-, and S-nucleophiles. researchgate.net This base-promoted reaction provides access to a diverse range of ethenes containing a trifluoromethyl group, which are considered attractive intermediates for further chemical discovery. researchgate.net

Molecules derived from trifluoropropenes are useful in cycloaddition reactions for building complex heterocyclic structures. For example, the β-substituted-trifluoromethyl-ethenes synthesized from HCFO-1233xf can be converted into pyrrolidines via a [3+2] dipolar cycloaddition reaction. researchgate.net Similarly, other 3,3,3-trifluoropropene (B1201522) derivatives have been shown to react with isonitriles in [3+2] cycloadditions to form substituted pyrroles and dihydropyrroles (pyrrolines). researchgate.net These five-membered heterocyclic compounds are significant structural motifs in many biologically active compounds. researchgate.net

Despite extensive research, detailed information specifically characterizing the fire suppression mechanisms and efficiency of This compound is not available in the reviewed literature.

While research has been conducted on the fire extinguishing potential of its isomer, trans-1-chloro-3,3,3-trifluoropropene, and other related halogenated alkenes, specific data and detailed research findings on the fire suppression capabilities of the (Z) isomer remain unaddressed in the available scientific and technical publications.

The United States Environmental Protection Agency (EPA) has noted that this compound is nonflammable. However, this classification does not extend to a characterization of its effectiveness or mechanisms as a fire extinguishing agent.

Studies on similar compounds, such as trans-1-chloro-3,3,3-trifluoropropene, indicate that their fire suppression effects are attributed to the release of radicals upon thermal decomposition, which can interfere with the chemical reactions of combustion. For instance, research on the trans isomer has identified the formation of radicals like HCl, ∙CF3, and ∙CF2 that are known to consume key radicals (∙OH and ∙H) that propagate fire. Minimum extinguishing concentrations for the trans isomer have also been determined.

Unfortunately, equivalent studies to determine the fire suppression mechanisms, efficiency, and minimum extinguishing concentration for This compound have not been found in the public domain. Therefore, a detailed, data-driven analysis for the specified subsections is not possible at this time.

Challenges and Future Directions in Z 1 Chloro 2,3,3 Trifluoro 1 Propene Research

Addressing Purity Challenges in Large-Scale Production and Scale-Up

A significant hurdle in the large-scale production of (Z)-1-Chloro-2,3,3-trifluoro-1-propene is achieving high purity. googleapis.com Manufacturing processes often result in a mixture containing its stereoisomer, (E)-1-Chloro-2,3,3-trifluoro-1-propene, and residual water. googleapis.comgoogle.com The presence of these impurities is undesirable as it can negatively impact the performance and reliability of the final product in its various applications. google.com

Separating the (Z) and (E) isomers is difficult via standard distillation due to their close boiling points. googleapis.com Furthermore, the formation of azeotropic or azeotrope-like compositions with water complicates the removal of moisture. googleapis.comgoogle.com Research has revealed that the (E)-isomer and water can form an azeotropic mixture that has a lower boiling point than the (Z)-isomer, a property that can be exploited for separation. google.com Patented methods describe a distillation process where the (E)-isomer and water are removed together as an azeotropic composition, allowing for the collection of higher purity this compound from the bottom of the distillation column. googleapis.comgoogle.com This approach can increase the purity of the (Z)-isomer to 90% or more, with recovery ratios of the bottom product exceeding 83%. googleapis.com

Future work in this area is directed at optimizing these distillation techniques to enhance separation efficiency, improve recovery rates of the desired (Z)-isomer, and reduce the energy costs associated with large-scale purification. googleapis.com

Advancements in Stereoselective Synthetic Pathways

The primary applications for 1-chloro-2,3,3-trifluoropropene favor the (Z)-isomer. googleapis.com Consequently, developing synthetic methods that preferentially produce the (Z)-isomer over the (E)-isomer is a key area of research. Current production methods, such as the dehydrofluorination of 1-chloro-2,2,3,3-tetrafluoropropane (HCFC-244ca), often yield a mixture of both isomers. google.com

Advancements are being pursued in catalytic processes to achieve higher stereoselectivity. This includes the exploration of novel catalysts and reaction conditions that can direct the synthesis towards the desired (Z)-isomer, thereby minimizing the need for extensive downstream separation and purification. One method involves the dehydrofluorination of 3-chloro-1,1,2,2-tetrafluoropropane (B1295226) in the presence of a phase transfer catalyst and a specific organic solvent, which has been shown to provide an excellent conversion rate. wipo.int Another approach has studied the dehydrochlorination of various chlorotrifluoropropene isomers, finding that this compound is a favorable raw material for producing 3,3,3-trifluoropropyne (B1345459). researchgate.net Such studies into the reactivity of different isomers provide valuable insights that can guide the development of more stereoselective synthetic routes.

Comprehensive Characterization of Novel Reaction Byproducts and Degradation Pathways

Understanding the complete lifecycle of this compound involves identifying not only the intended products but also any byproducts formed during its synthesis and subsequent degradation in the environment. For instance, it can be obtained as a byproduct during the production of 1,1,2,2,3-pentafluoropropane (B1294462) (HCFC-245ca) from HCFC-244ca and hydrogen fluoride (B91410). google.comgoogle.com

Atmospheric degradation is a critical aspect. The atmospheric chemistry of both the (E) and (Z) isomers has been studied using three-dimensional global atmospheric models. researchgate.net Degradation is primarily initiated by reaction with hydroxyl (OH) radicals in the troposphere. researchgate.net A key concern with fluorinated compounds is the potential formation of persistent degradation products like trifluoroacetic acid (TFA). researchgate.netunep.org Modeling studies indicate that the atmospheric processing of the (E)-isomer results in a global average TFA yield of approximately 2%. researchgate.net The major decomposition product for the (E)-isomer is predicted to be carbonyl fluoride (COF2) with a 94% molecular yield. researchgate.net

Future research must continue to comprehensively characterize all potential byproducts from various synthetic routes and fully elucidate the atmospheric degradation pathways of the (Z)-isomer. This includes quantifying the yields of terminal degradation products like TFA to fully assess the compound's environmental footprint.

Advanced Environmental Impact Modeling and Long-Term Fate Studies

This compound is valued for its low environmental impact, characterized by a near-zero ODP and a GWP of less than 1. beijingyuji.combeijingyuji.com Its atmospheric lifetime is short, estimated to be around 12 days. researchgate.netbeijingyuji.com For comparison, the (E)-isomer has a longer atmospheric lifetime of approximately 36 days. researchgate.net

Table 1: Environmental & Physical Properties of 1-Chloro-2,3,3-trifluoropropene Isomers

Property (Z)-Isomer (E)-Isomer
Common Name HCFO-1233zd(Z) HCFO-1233zd(E)
Boiling Point ~39 °C beijingyuji.com ~19 °C google.com
GWP (100-year) <1 beijingyuji.com <5 researchgate.net
ODP ≈0 beijingyuji.com 0.00030 researchgate.net

| Atmospheric Lifetime | ~12 days beijingyuji.com | ~36 days researchgate.net |

Advanced modeling is essential to refine these metrics and predict the long-term environmental fate of the compound. Because of its short atmospheric lifetime, the chlorine atoms from the molecule are expected to be released and deposited primarily in the lower atmosphere, leading to an insignificant impact on stratospheric ozone. researchgate.net However, it is classified as harmful to aquatic life with long-lasting effects. linde-gas.at Therefore, long-term fate studies must also consider its behavior and persistence in aquatic and soil environments to build a complete environmental profile.

Exploration of Novel Application Areas and Structure-Activity Relationships

The primary use of this compound is as a cleaning agent and solvent, where it has shown high efficiency in degreasing and cleaning tasks involving oils, inks, and fluxes. beijingyuji.combeijingyuji.com Its properties, such as non-flammability, low surface tension, and high solubility, make it a competitive alternative to traditional solvents like CFCs and HCFCs. beijingyuji.com

Exploration into novel applications is an active area of research. Its potential as a component in cleaner compositions for transportation equipment, such as for cleaning grease from automotive parts, has been investigated. beijingyuji.com Understanding the structure-activity relationship is key to unlocking new uses. For instance, the difference in boiling points between the (Z) and (E) isomers influences their suitability for different applications; the higher boiling point of the (Z)-isomer is desirable for certain solvent applications. google.comwikipedia.org Further research could explore its use in high-temperature heat pumps or as a working fluid in Organic Rankine Cycles (ORC), areas where new-generation hydrofluoroolefins are being investigated. researchgate.net

Development of Sustainable and Green Production Methodologies

The development of "green" and sustainable production methods for this compound is crucial for minimizing the environmental impact of its manufacturing process. This involves improving energy efficiency, reducing waste generation, and utilizing more environmentally benign reagents and catalysts.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (Z)-1-chloro-2,3,3-trifluoro-1-propene in laboratory settings?

  • Methodology : The primary synthesis involves catalytic fluorination of chloroalkene precursors using hydrogen fluoride (HF) in the presence of transition metal catalysts (e.g., chromium- or antimony-based catalysts). Reaction conditions (temperature, pressure, catalyst loading) are optimized to favor the Z isomer . Post-synthesis purification often employs extractive distillation with solvents like acetone or γ-butyrolactone to remove impurities and enhance isomer selectivity .

Q. How can the Z isomer be separated from the E isomer in mixtures of 1-chloro-2,3,3-trifluoro-1-propene?

  • Methodology : Extractive distillation using polar solvents (e.g., 1,3-dioxolane or dimethyl carbonate) is effective. These agents increase the relative volatility of the isomers, enabling high-purity separation (>98% Z isomer) . Chromatographic techniques (GC-MS) with polar stationary phases are recommended for analytical-scale separation and quantification .

Q. What are the key chemical reactions involving this compound?

  • Methodology : The compound undergoes nucleophilic substitution (e.g., with hydroxide ions) and addition reactions (e.g., halogenation). Steric effects from the trifluoromethyl group influence reaction pathways: SN2 mechanisms dominate in less hindered environments, while bulky nucleophiles may favor elimination. Kinetic studies under controlled temperature/pH are advised to track intermediates .

Advanced Research Questions

Q. How do thermodynamic properties of this compound compare to other low-GWP refrigerants?

  • Methodology : Experimental data (e.g., viscosity, surface tension) are obtained via light scattering techniques, while Helmholtz equations of state model thermodynamic behavior. For instance, trans-1-chloro-3,3,3-trifluoro-1-propene (R1233zd(E)) has a global warming potential (GWP) of 1–18.1 and a boiling point of 64.6°C, but analogous studies for the Z isomer require adjusting for cis-configuration effects on polarity and volatility .

Q. What computational models are used to predict the environmental impact of this compound?

  • Methodology : Density Functional Theory (DFT) calculates atmospheric lifetime by simulating reaction kinetics with hydroxyl radicals. Comparative studies with HCFCs (e.g., HFC-134a) show reduced ozone depletion potential (ODP) but require validation through gas-phase FTIR spectroscopy to detect degradation byproducts .

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

  • Methodology : Isotopic labeling (e.g., ¹⁸O in hydrolysis reactions) tracks substituent effects. Transition state modeling via Gaussian software identifies steric hindrance from fluorine atoms, which slow SN2 pathways. For polymerization studies, radical initiators (e.g., AIBN) under inert atmospheres are recommended to control chain propagation .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported CAS numbers for this compound?

  • Resolution : Cross-reference authoritative databases (e.g., PubChem, EPA DSSTox). The Z isomer is distinct from 1-chloro-3,3,3-trifluoro-1-propene (CAS 2730-43-0) and trans-1-chloro-3,3,3-trifluoro-1-propene (CAS 99728-16-2). Ensure structural validation via NMR (¹⁹F and ¹H) and X-ray crystallography when synthesizing novel derivatives .

Methodological Tables

Property Value Method Reference
Boiling Point (Z isomer)~54°CExtractive Distillation
GWP (Z isomer, estimated)<20 (100-yr horizon)IPCC AR6 Models
Viscosity (liquid phase)0.21–0.25 mPa·s (25°C)Light Scattering
Isomer Separation Efficiency>98% purityGC-MS with Polar Stationary Phase

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.